molecular formula C19H25ClN4O B12734520 1,8-Naphthyridine-3-carboxamide, 4-chloro-2-(cyclohexylamino)-N,N-diethyl- CAS No. 126567-76-8

1,8-Naphthyridine-3-carboxamide, 4-chloro-2-(cyclohexylamino)-N,N-diethyl-

Cat. No.: B12734520
CAS No.: 126567-76-8
M. Wt: 360.9 g/mol
InChI Key: HMXOTLJNURDCRL-UHFFFAOYSA-N
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Description

1,8-Naphthyridine-3-carboxamide, 4-chloro-2-(cyclohexylamino)-N,N-diethyl- is a synthetic organic compound belonging to the class of naphthyridines Naphthyridines are heterocyclic compounds containing a pyridine ring fused to a benzene ring

Preparation Methods

The synthesis of 1,8-Naphthyridine-3-carboxamide, 4-chloro-2-(cyclohexylamino)-N,N-diethyl- typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the naphthyridine core: This can be achieved by cyclization reactions involving appropriate precursors.

    Introduction of the chloro group: Chlorination reactions using reagents like thionyl chloride or phosphorus oxychloride.

    Amination: Introduction of the cyclohexylamino group through nucleophilic substitution reactions.

    Amidation: Formation of the carboxamide group using reagents like diethylamine.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1,8-Naphthyridine-3-carboxamide, 4-chloro-2-(cyclohexylamino)-N,N-diethyl- undergoes various chemical reactions, including:

    Oxidation: Can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions using hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: Nucleophilic substitution reactions, particularly at the chloro group, using reagents like amines or thiols.

    Hydrolysis: Hydrolysis of the carboxamide group under acidic or basic conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1,8-Naphthyridine-3-carboxamide, 4-chloro-2-(cyclohexylamino)-N,N-diethyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,8-Naphthyridine-3-carboxamide, 4-chloro-2-(cyclohexylamino)-N,N-diethyl- involves its interaction with molecular targets such as topoisomerase II. It is believed to intercalate with DNA, thereby inhibiting the enzyme’s activity and leading to the inhibition of cancer cell proliferation . The exact molecular pathways and targets may vary depending on the specific biological context.

Comparison with Similar Compounds

1,8-Naphthyridine-3-carboxamide, 4-chloro-2-(cyclohexylamino)-N,N-diethyl- can be compared with other naphthyridine derivatives such as:

The uniqueness of 1,8-Naphthyridine-3-carboxamide, 4-chloro-2-(cyclohexylamino)-N,N-diethyl- lies in its specific substitution pattern and its potential for targeted anticancer activity.

Properties

CAS No.

126567-76-8

Molecular Formula

C19H25ClN4O

Molecular Weight

360.9 g/mol

IUPAC Name

4-chloro-2-(cyclohexylamino)-N,N-diethyl-1,8-naphthyridine-3-carboxamide

InChI

InChI=1S/C19H25ClN4O/c1-3-24(4-2)19(25)15-16(20)14-11-8-12-21-17(14)23-18(15)22-13-9-6-5-7-10-13/h8,11-13H,3-7,9-10H2,1-2H3,(H,21,22,23)

InChI Key

HMXOTLJNURDCRL-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=C(N=C2C(=C1Cl)C=CC=N2)NC3CCCCC3

Origin of Product

United States

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